(Arg)9 TFA

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

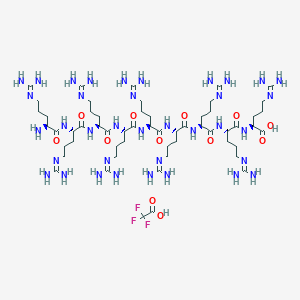

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H110N36O10.C2HF3O2/c55-28(10-1-19-74-46(56)57)37(91)83-29(11-2-20-75-47(58)59)38(92)84-30(12-3-21-76-48(60)61)39(93)85-31(13-4-22-77-49(62)63)40(94)86-32(14-5-23-78-50(64)65)41(95)87-33(15-6-24-79-51(66)67)42(96)88-34(16-7-25-80-52(68)69)43(97)89-35(17-8-26-81-53(70)71)44(98)90-36(45(99)100)18-9-27-82-54(72)73;3-2(4,5)1(6)7/h28-36H,1-27,55H2,(H,83,91)(H,84,92)(H,85,93)(H,86,94)(H,87,95)(H,88,96)(H,89,97)(H,90,98)(H,99,100)(H4,56,57,74)(H4,58,59,75)(H4,60,61,76)(H4,62,63,77)(H4,64,65,78)(H4,66,67,79)(H4,68,69,80)(H4,70,71,81)(H4,72,73,82);(H,6,7)/t28-,29-,30-,31-,32-,33-,34-,35-,36-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGQPDCDNEZIVKJ-MXIXLHBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N)CN=C(N)N.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H111F3N36O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1537.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Arg)9 TFA: An In-depth Technical Guide to a Powerful Cell-Penetrating Peptide

(Arg)9 TFA, or Nona-L-arginine trifluoroacetate (B77799), is a synthetic, cell-penetrating peptide (CPP) that has garnered significant attention within the scientific community for its remarkable ability to traverse cellular membranes and deliver a wide array of cargo molecules into the cytoplasm and nucleus of living cells. Comprising nine consecutive L-arginine amino acid residues, this cationic peptide's efficacy stems from the densely packed, positively charged guanidinium (B1211019) groups on its side chains. The trifluoroacetate (TFA) salt is a common counterion resulting from the purification process, which typically involves high-performance liquid chromatography (HPLC).[1][2] This guide provides a comprehensive technical overview of this compound, its mechanism of action, experimental protocols for its use, and a summary of its performance in various applications.

Core Concepts and Mechanism of Action

(Arg)9 belongs to the class of arginine-rich CPPs, which are known for their high translocation efficiency.[3] The primary driving force behind its cell-penetrating ability is the electrostatic interaction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the cell membrane, such as phospholipids (B1166683) and heparan sulfate (B86663) proteoglycans (HSPGs).[4] While the precise mechanism of internalization is still a subject of some debate, the predominant pathway is believed to be endocytosis.[4][5]

The process begins with the binding of (Arg)9 to the cell surface, which can trigger membrane multilamellarity and fusion.[3] This interaction facilitates the uptake of the peptide and its associated cargo into endosomes. For the cargo to exert its biological effect, it must then escape the endosome and enter the cytoplasm. Evidence suggests that arginine-rich CPPs can promote endosomal escape, although the exact mechanism is not fully elucidated.[1] Some studies also propose a direct translocation or pore formation mechanism, particularly at higher concentrations.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and application of this compound.

Synthesis and Purification

(Arg)9 is typically synthesized using Fmoc-based solid-phase peptide synthesis (SPPS).

Protocol 1: Solid-Phase Peptide Synthesis of (Arg)9

-

Resin Preparation: Start with a Rink amide resin, which will yield a C-terminally amidated peptide upon cleavage. Swell the resin in N,N-dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin by treating it with 20% piperidine (B6355638) in DMF for 20 minutes. Wash the resin thoroughly with DMF.

-

Amino Acid Coupling: Dissolve Fmoc-Arg(Pbf)-OH (3 equivalents) and a coupling reagent such as HBTU (2.9 equivalents) in DMF. Add N,N-diisopropylethylamine (DIEA) (6 equivalents) to activate the amino acid. Add the activated amino acid solution to the resin and allow it to react for 2 hours. Monitor the coupling reaction using a Kaiser test.

-

Repeat Cycles: Repeat the deprotection and coupling steps for each of the nine arginine residues.

-

Cleavage and Deprotection: After the final arginine has been coupled and its Fmoc group removed, wash the resin with dichloromethane (B109758) (DCM). Treat the resin with a cleavage cocktail of trifluoroacetic acid (TFA), triisopropylsilane (B1312306) (TIS), and water (95:2.5:2.5 v/v/v) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Precipitation and Lyophilization: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and repeat the wash. Dry the peptide pellet under vacuum and then lyophilize to obtain the crude this compound powder.

Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Dissolve the crude lyophilized peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water.

-

Chromatographic Conditions: Use a reversed-phase C18 column. The mobile phases are typically:

-

Solvent A: 0.1% TFA in water

-

Solvent B: 0.1% TFA in acetonitrile

-

-

Gradient Elution: Elute the peptide using a linear gradient of increasing Solvent B concentration. A typical gradient might be from 5% to 60% Solvent B over 30 minutes at a flow rate of 1 mL/min.

-

Detection and Fraction Collection: Monitor the elution profile at 220 nm. Collect fractions corresponding to the major peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC. Pool the fractions with the desired purity (>95%).

-

Lyophilization: Lyophilize the pooled fractions to obtain the purified this compound as a white, fluffy powder.

Characterization

Protocol 3: Mass Spectrometry and NMR Analysis

-

Mass Spectrometry:

-

Dissolve a small amount of the purified peptide in a suitable solvent.

-

Analyze using Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) or Electrospray Ionization (ESI) mass spectrometry to confirm the molecular weight of the peptide.[7][8] The expected monoisotopic mass of the (Arg)9 peptide is approximately 1422.9 g/mol .[9]

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

In Vitro Cargo Delivery

Protocol 4: (Arg)9-Mediated Protein Delivery

-

Complex Formation: Prepare a stock solution of this compound and the protein cargo in a serum-free cell culture medium or phosphate-buffered saline (PBS). Mix the (Arg)9 and protein at a desired molar ratio (e.g., 10:1) and incubate at room temperature for 30 minutes to allow for complex formation.

-

Cell Culture: Plate the target cells in a suitable culture vessel and allow them to adhere overnight.

-

Transduction: Replace the culture medium with a fresh, serum-free medium containing the pre-formed (Arg)9-protein complexes. Incubate the cells for 2-4 hours at 37°C.

-

Post-Transduction: Remove the medium containing the complexes and replace it with a complete culture medium.

-

Analysis: Analyze the cells for the desired biological effect of the delivered protein at an appropriate time point (e.g., 24-48 hours). This can be done using methods such as Western blotting, immunofluorescence, or functional assays.

Protocol 5: (Arg)9-Mediated siRNA Delivery

-

Complex Formation: Prepare stock solutions of this compound and siRNA in an RNase-free buffer. Mix the (Arg)9 and siRNA at various N/P ratios (the ratio of nitrogen in the peptide to phosphate (B84403) in the siRNA, e.g., 5:1, 10:1, 20:1) and incubate at room temperature for 20-30 minutes.

-

Cell Culture: Seed the target cells in a 24-well plate the day before transfection.

-

Transfection: Add the (Arg)9-siRNA complexes to the cells in a serum-free medium.

-

Incubation: Incubate the cells for 4-6 hours at 37°C.

-

Post-Transfection: Add complete medium to the wells.

-

Gene Silencing Analysis: Assess the level of target gene knockdown 24-72 hours post-transfection using quantitative real-time PCR (qRT-PCR) or Western blotting.

Protocol 6: (Arg)9-Mediated Plasmid DNA Delivery

-

Complex Formation: Prepare solutions of this compound and plasmid DNA in a suitable buffer. Mix the peptide and plasmid at various charge ratios (N/P ratios) and allow them to form complexes by incubating at room temperature for 30 minutes. The formation of larger aggregates can enhance transfection efficiency.[11]

-

Transfection: Add the (Arg)9-pDNA complexes to the cells in a serum-free medium.

-

Incubation: Incubate for 4-6 hours at 37°C.

-

Post-Transfection: Replace the transfection medium with a complete culture medium.

-

Gene Expression Analysis: Analyze the expression of the transgene 24-72 hours post-transfection using appropriate methods such as reporter gene assays (e.g., luciferase, GFP) or qRT-PCR.

In Vivo Administration

Protocol 7: In Vivo Administration in a Mouse Tumor Model [10][12]

-

Tumor Induction: Subcutaneously inject tumor cells into the flank of immunocompromised mice. Allow the tumors to grow to a palpable size.

-

Complex Preparation: Prepare the (Arg)9-cargo complexes as described in the in vitro protocols.

-

Administration: Administer the complexes to the mice via intratumoral or intravenous injection. The dosage and frequency will depend on the specific cargo and therapeutic goal.

-

Monitoring: Monitor tumor growth and the overall health of the mice.

-

Analysis: At the end of the study, sacrifice the mice and excise the tumors and other organs for analysis (e.g., histology, Western blotting, qRT-PCR) to evaluate the therapeutic efficacy and biodistribution of the delivered cargo.

Quantitative Data

The efficacy of this compound has been quantified in various studies. The following tables summarize some of these findings.

| Application | Model System | Parameter | Value | Reference |

| Neuroprotection | Glutamic acid-induced excitotoxicity in primary cortical neurons | IC50 | 0.78 µM | [5][13][14] |

| Neuroprotection | Kainic acid-induced excitotoxicity in primary cortical neurons | IC50 | 0.81 µM | [5][13][14] |

| Neuroprotection | In vitro ischemia in primary cortical neurons | IC50 | 6.0 µM | [5][13][14] |

| In Vivo Neuroprotection | Permanent middle cerebral artery occlusion in rats | Infarct Volume Reduction | 20% | [5][13] |

| Cargo Type | Cell Line | (Arg)9/Cargo Ratio (N/P) | Transfection Efficiency | Reference |

| Plasmid DNA (pCMV-Luc) | A549 | 30 | High luciferase expression | [15] |

| Protein (anti-HER2 scFv) | NIH3T3 (HER2-negative) | N/A | Enhanced cellular penetration | [4] |

| Protein (RNase A) | K-562 | N/A | IC50 of 1.4 µM | [16] |

Signaling Pathways and Experimental Workflows

This compound can be used to deliver therapeutic agents that modulate specific cellular signaling pathways. For instance, it has been employed to deliver an anti-HER2 single-chain antibody (scFv) to inhibit the HER2-Akt signaling pathway, which is often dysregulated in cancer.[4]

Caption: The HER2-Akt signaling pathway and the inhibitory action of (Arg)9-delivered anti-HER2 scFv.

The diagram above illustrates a simplified representation of the HER2-Akt signaling pathway. Dimerization of HER2 and HER3 receptors leads to the activation of PI3K, which in turn phosphorylates PIP2 to PIP3. This recruits and activates PDK1, leading to the phosphorylation and activation of Akt. Activated Akt then promotes cell proliferation and survival through downstream effectors like mTORC1. The (Arg)9-delivered anti-HER2 scFv can inhibit this pathway by binding to the HER2 receptor and preventing its activation.[2][5][17][18]

Caption: A generalized experimental workflow for in vitro cargo delivery using this compound.

This workflow outlines the key steps for utilizing this compound to deliver macromolecules into cells. The process involves the initial formation of a complex between (Arg)9 and the cargo, followed by the incubation of this complex with the target cells, and subsequent analysis of the delivered cargo's effect.

References

- 1. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 2. HER2/PI3K/AKT pathway in HER2-positive breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Cyclic Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Recent Advances of Studies on Cell-Penetrating Peptides Based on Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. dspace.mit.edu [dspace.mit.edu]

- 8. Identification of N-terminally arginylated proteins and peptides by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nona-arginine | C54H110N36O10 | CID 25077438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Administering the Optimum Dose of l-Arginine in Regional Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gene transfer mediated by polyarginine requires a formation of big carrier-complex of DNA aggregate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Administering the Optimum Dose of l-Arginine in Regional Tumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Polyarginine Molecular Weight Determines Transfection Efficiency of Calcium Condensed Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Polyarginine as a multifunctional fusion tag - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

(Arg)9 TFA mechanism of cell penetration

An in-depth technical guide on the core mechanism of cell penetration for Nona-L-arginine (TFA salt), tailored for researchers, scientists, and drug development professionals.

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver a wide array of cargo molecules into the cytoplasm and organelles. Among the most potent and widely studied CPPs are arginine-rich peptides, with nona-L-arginine ((Arg)9) being a canonical example.[1] Typically synthesized through solid-phase peptide synthesis (SPPS), (Arg)9 is commonly obtained as a trifluoroacetate (B77799) (TFA) salt. This is a result of using TFA for cleavage from the resin and in purification buffers.[2][3] While often viewed as a simple counterion, TFA can play a significant, albeit indirect, role in the peptide's interaction with biological membranes.

This technical guide provides a comprehensive overview of the mechanisms governing (Arg)9 TFA cell penetration, details key experimental protocols for its study, presents quantitative data from various studies, and offers visual representations of the core processes.

Core Mechanisms of (Arg)9 Cellular Uptake

The cellular entry of (Arg)9 is not governed by a single pathway but is a dynamic process influenced primarily by the peptide's concentration.[1][4] The two major mechanisms are endocytosis at lower concentrations and direct translocation at higher concentrations.

The Crucial Role of the Guanidinium (B1211019) Group

The "magic" of arginine-rich CPPs lies in the guanidinium headgroup of the arginine side chain. This group can form bidentate hydrogen bonds with negatively charged moieties like phosphates, sulfates, and carboxylates, which are abundant on the cell surface in the form of phospholipids (B1166683) and glycosaminoglycans (GAGs).[5][6] This strong electrostatic interaction is the critical first step, concentrating the peptide at the cell surface.

The Influence of the Trifluoroacetate (TFA) Counterion

The TFA counterion is not a passive component. It forms a strong ion-pair with the positively charged guanidinium groups of the arginine residues.[4] This interaction has a crucial biophysical consequence: it shields the positive charges and increases the overall hydrophobicity of the peptide-counterion complex.[7][8][9] This enhanced hydrophobicity facilitates the peptide's partitioning into the nonpolar lipid bilayer, a key step in direct translocation.[8][9]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Arg9 facilitates the translocation and downstream signal inhibition of an anti-HER2 single chain antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Uptake Mechanism of Cell-Penetrating Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Cellular Uptake of Cell-Penetrating Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hydrophobicity is a key determinant in the activity of arginine-rich cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Application of Nona-arginine TFA Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nona-arginine (B115151) (R9), a cell-penetrating peptide (CPP), has garnered significant attention within the scientific community for its remarkable ability to traverse cellular membranes. This property has positioned it as a valuable tool for the intracellular delivery of a wide array of cargo molecules, including therapeutic agents and molecular probes. Typically synthesized via solid-phase peptide synthesis (SPPS), nona-arginine is commonly isolated as a trifluoroacetate (B77799) (TFA) salt. The presence of the TFA counterion is a consequence of its use as a cleavage agent from the resin support and as an ion-pairing agent during purification by reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides a comprehensive overview of the structure, physicochemical properties, and key experimental applications of nona-arginine TFA salt.

Structure and Physicochemical Properties

Chemical Structure

Nona-arginine is a homooligomer consisting of nine L-arginine residues linked by peptide bonds. The structure of the peptide backbone is relatively simple, while the pendant guanidinium (B1211019) groups of the arginine side chains confer its unique properties. In the TFA salt form, the positively charged guanidinium groups and the N-terminal amine group are ionically associated with trifluoroacetate anions (CF₃COO⁻).

The molecular formula for the nona-arginine peptide is C₅₄H₁₁₀N₃₆O₁₀[1]. The presence of multiple TFA counterions will alter the overall molecular formula and weight of the salt form.

Physicochemical Data

| Property | Value | Reference |

| Nona-arginine Peptide | ||

| Molecular Formula | C₅₄H₁₁₀N₃₆O₁₀ | [1] |

| Molecular Weight | 1423.67 g/mol | [2] |

| Isoelectric Point (pI) | ~13.0 (Estimated) | [3][4] |

| Nona-arginine TFA Salt | ||

| Appearance | White solid | [2] |

| Purity | Typically ≥95% by HPLC | |

| Solubility | Soluble in water | [5] |

Mechanism of Action: Cell Penetration

The precise mechanism by which nona-arginine traverses the cell membrane is a subject of ongoing research, with evidence supporting multiple pathways. The primary driving force for its interaction with the cell surface is the electrostatic attraction between the positively charged guanidinium groups of the arginine residues and the negatively charged components of the plasma membrane, such as heparan sulfate (B86663) proteoglycans and phospholipids.

Several models for the internalization of arginine-rich CPPs have been proposed:

-

Direct Translocation: This model suggests that the peptide can directly penetrate the lipid bilayer in an energy-independent manner.

-

Endocytosis: Nona-arginine can be internalized through various endocytic pathways, including macropinocytosis. This process is energy-dependent.

-

Pore Formation: It has been proposed that the accumulation of nona-arginine at the cell surface can lead to the formation of transient pores, allowing the peptide and its cargo to enter the cytoplasm.

The prevailing mechanism can be influenced by factors such as the concentration of the peptide, the nature of the cargo, and the cell type.

Neuroprotective Properties and Signaling

Beyond its role as a delivery vehicle, nona-arginine has demonstrated intrinsic neuroprotective effects in various models of neuronal injury, particularly in the context of excitotoxicity. Excitotoxicity is a pathological process in which excessive stimulation of glutamate (B1630785) receptors leads to neuronal damage and death.

The neuroprotective mechanism of nona-arginine is multifaceted and is thought to involve:

-

Reduction of Intracellular Calcium Influx: Nona-arginine can attenuate the influx of calcium ions (Ca²⁺) into neurons following excitotoxic insults. This is a critical protective effect, as excessive intracellular Ca²⁺ activates various downstream neurotoxic cascades.

-

Modulation of Glutamate Receptors: There is evidence to suggest that poly-arginine peptides can modulate the activity of ionotropic glutamate receptors, thereby reducing their over-activation.

-

Preservation of Mitochondrial Function: Nona-arginine has been shown to help maintain mitochondrial membrane potential and ATP production, and reduce the generation of reactive oxygen species (ROS) in neurons subjected to excitotoxic stress[6].

Experimental Protocols

Solid-Phase Peptide Synthesis and Purification of Nona-arginine TFA Salt

The following is a general protocol for the manual synthesis of nona-arginine using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Fmoc-Arg(Pbf)-OH (Pbf: 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl)

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

Dichloromethane (DCM)

-

Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (B1312306) (TIS)

-

Cold diethyl ether

-

RP-HPLC system with a C18 column

-

Mobile phase A: 0.1% TFA in water

-

Mobile phase B: 0.1% TFA in acetonitrile

Synthesis Workflow:

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with a 20% solution of piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-Arg(Pbf)-OH residue to the deprotected resin using a coupling agent such as DIC and an additive like Oxyma Pure in DMF.

-

Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat the deprotection, coupling, and washing steps for the subsequent eight arginine residues.

-

Final Deprotection: After the final coupling, perform a final Fmoc deprotection.

-

Cleavage and Side-Chain Deprotection: Treat the resin-bound peptide with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the Pbf protecting groups from the arginine side chains.

-

Precipitation: Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

-

Purification: Purify the crude peptide by RP-HPLC using a gradient of mobile phase B in mobile phase A.

-

Lyophilization: Lyophilize the purified fractions to obtain the final nona-arginine TFA salt as a white powder.

In Vitro Neuroprotection Assay against Glutamate Excitotoxicity

This protocol outlines a method to assess the neuroprotective effects of nona-arginine in primary cortical neurons.

Materials:

-

Primary cortical neuron cultures

-

Neurobasal medium supplemented with B27

-

Glutamic acid

-

Nona-arginine TFA salt

-

Lactate dehydrogenase (LDH) cytotoxicity assay kit

-

MTS or MTT cell viability assay kit

Procedure:

-

Cell Culture: Plate primary cortical neurons in 96-well plates and culture for 10-14 days in vitro.

-

Peptide Treatment: Pre-treat the neuronal cultures with varying concentrations of nona-arginine TFA salt (e.g., 1-10 µM) for a specified duration (e.g., 10 minutes to 1 hour)[6].

-

Excitotoxic Insult: Expose the neurons to a neurotoxic concentration of glutamic acid (e.g., 100 µM) for a short period (e.g., 5-15 minutes)[6].

-

Wash and Incubate: Remove the glutamate-containing medium and replace it with fresh culture medium. Incubate the cells for 24 hours.

-

Assessment of Cell Viability and Death:

-

Measure the release of LDH into the culture medium as an indicator of cell death.

-

Assess cell viability using an MTS or MTT assay.

-

-

Data Analysis: Compare the levels of LDH release and cell viability in nona-arginine-treated cultures to control cultures (with and without glutamate exposure) to determine the neuroprotective effect.

Measurement of Intracellular Calcium Influx using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure changes in intracellular calcium concentration.

Materials:

-

Primary cortical neuron cultures on glass coverslips

-

Fura-2 AM

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

-

Glutamic acid or other stimulants

Procedure:

-

Dye Loading: Incubate the primary cortical neurons with Fura-2 AM (e.g., 2-5 µM) and a small amount of Pluronic F-127 in HBSS for 30-60 minutes at 37°C.

-

De-esterification: Wash the cells with fresh HBSS and incubate for an additional 30 minutes to allow for the complete de-esterification of the Fura-2 AM within the cells.

-

Baseline Measurement: Mount the coverslip on the stage of the fluorescence microscope and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm.

-

Peptide Treatment: Add nona-arginine TFA salt to the imaging buffer at the desired concentration.

-

Stimulation: After a pre-incubation period with the peptide, stimulate the cells with glutamic acid.

-

Image Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths before, during, and after stimulation.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (340nm/380nm). An increase in this ratio corresponds to an increase in intracellular calcium concentration. Compare the change in the ratiometric signal in peptide-treated cells to control cells to assess the effect of nona-arginine on calcium influx.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy can be used to confirm the identity and purity of nona-arginine TFA salt. In a D₂O solvent, the ¹H NMR spectrum would be expected to show characteristic signals for the arginine protons. The presence of the TFA counterion would not typically be observed in the ¹H NMR spectrum unless a fluorine-containing internal standard is used. However, ¹⁹F NMR can be employed to detect and quantify the TFA counterion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of the peptide backbone and side chains. The amide I (C=O stretching) and amide II (N-H bending and C-N stretching) bands are particularly informative for secondary structure analysis. The guanidinium group of arginine has characteristic absorption bands. The TFA counterion also has strong, characteristic absorption bands, which may overlap with the peptide signals.

Conclusion

Nona-arginine TFA salt is a powerful tool for researchers in the fields of drug delivery and neurobiology. Its ability to efficiently enter cells provides a means to transport a variety of molecules across the cell membrane. Furthermore, its intrinsic neuroprotective properties make it a subject of interest for the development of novel therapeutics for neurodegenerative diseases. A thorough understanding of its structure, physicochemical properties, and mechanisms of action, as provided in this guide, is essential for its effective application in research and development. The detailed experimental protocols offer a starting point for investigators seeking to utilize nona-arginine in their studies.

References

- 1. Nona-arginine | C54H110N36O10 | CID 25077438 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Poly-arginine-18 (R18) Confers Neuroprotection through Glutamate Receptor Modulation, Intracellular Calcium Reduction, and Preservation of Mitochondrial Function [mdpi.com]

The Trifluoroacetate Counterion in Nona-L-arginine ((Arg)9): A Technical Guide for Researchers

Abstract

Nona-L-arginine, commonly known as (Arg)9, is a potent cell-penetrating peptide (CPP) with significant neuroprotective properties, making it a valuable tool in drug delivery and therapeutic research.[1] Synthetic peptides like (Arg)9 are typically purified using reversed-phase high-performance liquid chromatography (RP-HPLC), a process that utilizes trifluoroacetic acid (TFA) as an ion-pairing agent.[2][3] Consequently, the final lyophilized peptide is often obtained as a TFA salt. While essential for purification, the residual TFA counterion can significantly influence the physicochemical properties and biological activity of the (Arg)9 peptide.[2][4] This technical guide provides an in-depth analysis of the role of the TFA counterion, its impact on experimental outcomes, and detailed protocols for its quantification and removal. This document is intended for researchers, scientists, and drug development professionals working with (Arg)9 and other arginine-rich peptides.

Introduction: The Origin and Impact of the TFA Counterion

Solid-phase peptide synthesis (SPPS) is the standard method for producing peptides like (Arg)9. In the final stages of this process, TFA is used for cleaving the peptide from the resin support and during its purification by RP-HPLC.[3][4] During lyophilization, while free TFA is removed, the trifluoroacetate (B77799) anion (CF₃COO⁻) remains electrostatically bound to the positively charged guanidinium (B1211019) groups of the arginine residues.[2][5]

The presence of this non-physiological counterion can lead to several in vitro and in vivo complications:

-

Alteration of Physicochemical Properties: The TFA counterion can affect the secondary structure, solubility, and aggregation kinetics of the peptide.[2][6]

-

Interference with Biological Assays: TFA itself can exhibit cellular toxicity, potentially confounding the results of cytotoxicity and cell proliferation assays.[4] It can either inhibit cell growth at nanomolar concentrations or, in some cases, promote it at higher concentrations.[4]

-

Immunogenicity: Trifluoroacetylated proteins and peptides can elicit antibody responses, a significant concern for in vivo and preclinical studies.[2][4]

-

Spectroscopic Interference: TFA has a strong infrared absorption band that can overlap with the amide I band of peptides, complicating structural analysis by Fourier Transform Infrared (FTIR) spectroscopy.[2][7]

Given these potential interferences, it is often necessary to either remove the TFA counterion or replace it with a more biologically compatible one, such as chloride (HCl) or acetate.[4]

Quantitative Impact of (Arg)9 and its Counterion

The biological activity of (Arg)9, particularly its neuroprotective effects, has been quantified in several studies. However, it is crucial to consider that the specific counterion present could influence these values, though many studies do not specify the salt form used.

Table 1: Neuroprotective Activity of (Arg)9 in In Vitro Injury Models

| Injury Model | IC₅₀ of (Arg)9 | Reference |

| Glutamic Acid Excitotoxicity | 0.78 µM | [8][9] |

| Kainic Acid Excitotoxicity | 0.81 µM | [8][9] |

| In Vitro Ischemia (OGD) | 6.0 µM | [8][9] |

Note: The specific salt form of (Arg)9 was not detailed in the cited sources.

Table 2: Influence of Modifications on (Arg)9 Neuroprotective Efficacy

A study on modified (Arg)9 peptides highlights how changes to the peptide's charge and structure can impact its biological activity. While not a direct comparison of counterions, this data underscores the sensitivity of the peptide's function to its chemical environment.

| (Arg)9 Variant | Modification | Relative Neuroprotective Efficacy | Reference |

| R9-NH₂ | C-terminal amidation | Greater than unmodified R9 | [10] |

| Ac-R9 | N-terminal acetylation | Reduced compared to unmodified R9 | [10] |

| Ac-R9-NH₂ | N-terminal acetylation and C-terminal amidation | Greater than unmodified R9 | [10] |

| R9D-NH₂ | D-amino acids with C-terminal amidation | Greater than unmodified R9 | [10] |

Experimental Protocols

This section provides detailed methodologies for the analysis, removal, and evaluation of the TFA counterion in (Arg)9 peptide preparations.

Quantification of TFA Counterion

Accurate quantification of the TFA content is crucial before conducting biological experiments. Several analytical techniques can be employed.

Protocol 3.1.1: TFA Quantification by ¹⁹F-NMR Spectroscopy

-

Sample Preparation: Accurately weigh 1-5 mg of the lyophilized (Arg)9 peptide and dissolve it in a known volume of a suitable deuterated solvent (e.g., D₂O).

-

Internal Standard: Add a known amount of a fluorine-containing internal standard (e.g., sodium trifluoroacetate of a known concentration).

-

NMR Acquisition: Acquire the ¹⁹F-NMR spectrum. The TFA signal typically appears as a sharp singlet around -75 ppm.[2]

-

Quantification: Integrate the TFA signal and the internal standard signal. The molar ratio, and thus the weight percentage of TFA, can be calculated based on the known concentration of the internal standard.

Protocol 3.1.2: TFA Quantification by HPLC-ELSD

-

Standard Preparation: Prepare a series of standard solutions of sodium trifluoroacetate at known concentrations.

-

Sample Preparation: Dissolve a known amount of the (Arg)9 peptide in the mobile phase.

-

Chromatography: Use a suitable HPLC column (e.g., a C18 column) with an appropriate mobile phase. An evaporative light-scattering detector (ELSD) is used for detection.

-

Analysis: Generate a calibration curve from the standard solutions. Determine the TFA concentration in the peptide sample by comparing its peak area to the calibration curve.[11]

TFA Counterion Exchange

The most common method for replacing TFA is through lyophilization with a stronger acid, such as hydrochloric acid (HCl).[6]

Protocol 3.2.1: TFA to Chloride Exchange via Lyophilization

-

Dissolution: Dissolve the (Arg)9-TFA peptide in distilled water at a concentration of 1 mg/mL.[12]

-

Acidification: Add 100 mM HCl to the peptide solution to a final concentration of 10 mM. This concentration has been found to be optimal for efficient exchange without causing peptide degradation.[11][12]

-

Incubation: Let the solution stand at room temperature for at least one minute.

-

Freezing: Rapidly freeze the solution, preferably in liquid nitrogen.

-

Lyophilization: Lyophilize the frozen sample overnight until all liquid is removed.

-

Repetition: To ensure complete exchange, repeat steps 1-5 at least two more times.[12]

-

Final Reconstitution: After the final lyophilization, reconstitute the (Arg)9-HCl peptide in the desired buffer for your experiment.

Assessment of Cell Penetration

The efficiency of (Arg)9 as a cell-penetrating peptide can be assessed using fluorescently labeled peptides.

Protocol 3.3.1: Cellular Uptake Analysis by Flow Cytometry

-

Peptide Labeling: Synthesize or procure (Arg)9 (both TFA and HCl salt forms) labeled with a fluorescent dye (e.g., FITC, 5(6)-Carboxyfluorescein).

-

Cell Culture: Seed cells (e.g., HeLa or a relevant neuronal cell line) in 6-well plates and grow to 80-90% confluency.

-

Incubation: Treat the cells with varying concentrations of the fluorescently labeled (Arg)9 peptides for a defined period (e.g., 1-4 hours) at 37°C. Include an untreated control group.

-

Washing: Wash the cells three times with phosphate-buffered saline (PBS) to remove non-internalized peptide.

-

Cell Detachment: Detach the cells using a non-enzymatic cell dissociation solution to avoid cleaving the peptide or cell surface proteins.

-

Flow Cytometry: Analyze the cell suspension using a flow cytometer. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the uptake efficiency and the amount of internalized peptide per cell, respectively.

Evaluation of Neuroprotective Activity

The neuroprotective capacity of different (Arg)9 salt forms can be compared using an in vitro excitotoxicity model.

Protocol 3.4.1: Glutamic Acid Excitotoxicity Assay

-

Neuronal Culture: Culture primary cortical neurons in 96-well plates.

-

Peptide Treatment: Pre-treat the neuronal cultures with different concentrations of (Arg)9-TFA and (Arg)9-HCl for a specified duration (e.g., 15-30 minutes) before inducing excitotoxicity.

-

Induction of Injury: Expose the neurons to a toxic concentration of glutamic acid (e.g., 50-100 µM) for a short period (e.g., 5-10 minutes).

-

Wash and Recovery: Remove the glutamic acid-containing medium and replace it with fresh culture medium.

-

Viability Assessment: After 20-24 hours, assess neuronal viability using a suitable assay, such as the MTS assay, which measures mitochondrial activity in living cells.

-

Data Analysis: Calculate the percentage of neuronal viability relative to untreated control cells. Determine and compare the IC₅₀ values for the different (Arg)9 salt forms.[7]

Structural Analysis

Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are powerful techniques to assess the secondary structure of peptides and the potential influence of counterions.

Protocol 3.5.1: Secondary Structure Analysis by Circular Dichroism

-

Sample Preparation: Prepare solutions of (Arg)9-TFA and (Arg)9-HCl at a concentration of approximately 0.1-0.2 mg/mL in a suitable buffer (e.g., 10 mM phosphate (B84403) buffer, pH 7.4).

-

CD Spectroscopy: Record the CD spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25°C).

-

Data Analysis: The resulting spectra can be analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A negative maximum around 205-209 nm is indicative of a random coil or β-sheet structure, which is common for poly-arginine peptides.[4][13]

Protocol 3.5.2: Secondary Structure Analysis by FTIR Spectroscopy

-

Sample Preparation: Prepare a concentrated solution of the (Arg)9 peptide (TFA and HCl salts) in D₂O to minimize water's strong IR absorbance in the amide I region. Lyophilize the peptide from D₂O multiple times to ensure complete H/D exchange.

-

FTIR Measurement: Acquire the FTIR spectrum, focusing on the amide I region (1600-1700 cm⁻¹).

-

Data Analysis: The amide I band is sensitive to the peptide's secondary structure. Deconvolution of this band can reveal the presence of α-helices (around 1655 cm⁻¹), β-sheets (around 1630 cm⁻¹), and random coils.[14] Note that the TFA counterion has a characteristic absorbance around 1672 cm⁻¹, which can interfere with the analysis.[15]

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate key workflows and logical considerations when working with (Arg)9 and its TFA counterion.

Caption: Workflow for TFA to HCl counterion exchange.

Caption: Decision tree for handling TFA in (Arg)9 peptides.

Caption: Potential points of influence of TFA on (Arg)9 activity.

Conclusion and Recommendations

The trifluoroacetate counterion is an unavoidable component of commercially available synthetic (Arg)9 peptides, arising from standard purification protocols. While its presence is often overlooked, evidence strongly suggests that TFA can significantly alter the peptide's structural and biological properties, leading to potential artifacts in experimental data.[2][4] For any research involving cellular or in vivo applications of (Arg)9, it is highly recommended to perform a counterion exchange to a more physiologically relevant salt, such as hydrochloride or acetate. At a minimum, the TFA content should be quantified to understand its potential contribution to the observed effects. By carefully considering and addressing the role of the counterion, researchers can ensure the accuracy and reproducibility of their findings and unlock the full therapeutic potential of the (Arg)9 peptide.

References

- 1. Replacement of Trifluoroacetic Acid with HCl in the Hydrophobic Purification Steps of Pediocin PA-1: a Structural Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. genscript.com [genscript.com]

- 4. Secondary structures and cell-penetrating abilities of arginine-rich peptide foldamers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Effect of acid predissolution on fibril size and fibril flexibility of synthetic beta-amyloid peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Poly-arginine and arginine-rich peptides are neuroprotective in stroke models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The neuroprotective efficacy of cell-penetrating peptides TAT, penetratin, Arg-9, and Pep-1 in glutamic acid, kainic acid, and in vitro ischemia injury models using primary cortical neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterisation of neuroprotective efficacy of modified poly-arginine-9 (R9) peptides using a neuronal glutamic acid excitotoxicity model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

(Arg)9 TFA for intracellular delivery

An In-depth Technical Guide: (Arg)9 TFA for Intracellular Delivery

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cell-penetrating peptides (CPPs) are short peptides capable of traversing cellular membranes to deliver a wide array of molecular cargo into the cytoplasm and organelles.[1] Among the most potent and widely studied CPPs are arginine-rich peptides.[1] Nona-L-arginine, commonly referred to as (Arg)9 or R9, has demonstrated exceptional efficiency in mediating the intracellular delivery of molecules ranging from small fluorophores and drugs to larger entities like proteins, nucleic acids, and nanoparticles.[2][3][4]

Most commercially available synthetic peptides, including (Arg)9, are supplied as trifluoroacetate (B77799) (TFA) salts. This is a result of using trifluoroacetic acid during the final cleavage step from the solid-phase synthesis resin and in the mobile phase for purification via High-Performance Liquid Chromatography (HPLC).[5][6] While essential for the synthesis process, residual TFA counterions can influence the peptide's physicochemical properties and may have unintended effects in biological assays, such as altering cell proliferation or eliciting immune responses.[5][6][7] Therefore, researchers should be aware of the potential impact of TFA and consider counterion exchange to a more biologically compatible salt like hydrochloride (HCl) or acetate (B1210297) for sensitive applications.[5]

This guide provides a comprehensive technical overview of this compound, detailing its mechanism of action, quantitative performance data, and key experimental protocols for its synthesis, cargo conjugation, and evaluation.

Mechanism of Intracellular Delivery

The cellular uptake of (Arg)9 is a complex, energy-dependent process that involves multiple pathways rather than a single mechanism of direct membrane translocation.[3][8] The journey of an (Arg)9-cargo complex from the extracellular space to the cytosol can be broadly categorized into three stages: cell surface binding, internalization via endocytosis, and endosomal escape.

2.1 Cell Surface Binding: The initial step is a rapid electrostatic interaction between the positively charged guanidinium (B1211019) groups of the arginine residues and negatively charged components on the cell surface.[8] Heparan sulfate (B86663) proteoglycans (HSPGs) have been identified as the primary docking sites for arginine-rich CPPs, acting as receptors that concentrate the peptides on the plasma membrane.[8]

2.2 Internalization via Endocytosis: Following binding, the (Arg)9-cargo complex is internalized primarily through various endocytic pathways.[3][4][9] This process is energy-dependent and is significantly inhibited at low temperatures (e.g., 4°C).[3] The predominant pathway for many arginine-rich CPPs is macropinocytosis , a form of fluid-phase endocytosis responsible for the non-specific uptake of extracellular fluid and solutes.[3][8] Other endocytic routes, including clathrin-mediated endocytosis and caveolae/lipid-raft-mediated endocytosis, have also been shown to be involved, often in a cell-type and cargo-dependent manner.[4][8]

2.3 Endosomal Escape: After internalization, the CPP-cargo complex is encapsulated within endosomes. This endosomal entrapment is a major bottleneck, as failure to escape leads to trafficking to lysosomes for degradation.[1][2] The precise mechanism of endosomal escape is not fully elucidated but is thought to involve interactions between the cationic peptide and the anionic lipids of the endosomal membrane, leading to membrane destabilization and release of the cargo into the cytosol.[1][2]

Quantitative Data Presentation

The efficiency of (Arg)9-mediated delivery is influenced by factors such as incubation time, temperature, cell type, and the nature of the cargo.

Table 1: (Arg)9 Uptake Efficiency with Quantum Dot (QD) Cargo Data collated from studies in A549 cells with 150 nM QD concentration.

| Incubation Time | Fold Increase in Uptake (vs. QD Alone) | Reference |

| 5 minutes | 3x | [3] |

| 60 minutes | 8x | [3] |

Table 2: Effect of Inhibitors on (Arg)9-Mediated Uptake Data reflects the reduction in uptake of QD/(Arg)9 complexes in A549 cells after 1 hour of incubation.

| Condition / Inhibitor | Target Pathway | % Reduction in Uptake | Reference |

| Low Temperature (4°C) | Energy-Dependent Processes | 73% | [3] |

| Metabolic Inhibitors (NaN3, etc.) | ATP Production | 61% | [3] |

| Cytochalasin D | Actin Polymerization (Macropinocytosis) | ~34% | |

| Filipin | Caveolae/Lipid Rafts | ~39% |

Table 3: Cytotoxicity Profile of Arginine-Rich Peptides Cytotoxicity can be cell-type and assay dependent. Data below is representative.

| Peptide | Concentration | Cell Line | Assay | % Cell Viability | Reference |

| R6 | 50 µM | Raji | MTT | > 95% (No significant cytotoxicity) | |

| (Arg)9-Cargo | > 5 µM | Varies | Varies | Can show toxicity at higher concentrations |

Experimental Protocols

Successful application of (Arg)9 requires robust methods for its synthesis, modification, and functional assessment.

Protocol 1: Synthesis of (Arg)9 Peptide via Fmoc Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of nona-L-arginine using the standard Fmoc/tBu strategy.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-Arg(Pbf)-OH

-

Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade

-

Deprotection Solution: 20% piperidine (B6355638) in DMF (v/v)

-

Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% Water (v/v)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Place the resin in a reaction vessel and swell in DMF for 30 minutes.

-

Fmoc Deprotection: Drain the DMF. Add the 20% piperidine solution and agitate for 5 minutes. Drain and repeat with fresh piperidine solution for 10-15 minutes. Wash the resin thoroughly with DMF (5-7 times).

-

Amino Acid Coupling (Cycle 1 of 9): a. In a separate tube, dissolve Fmoc-Arg(Pbf)-OH (3 eq. relative to resin loading) and HBTU (2.9 eq.) in a minimal amount of DMF. b. Add DIPEA (6 eq.) to the amino acid solution to activate it. c. Immediately add the activated amino acid solution to the deprotected resin. d. Agitate the reaction for 1-2 hours at room temperature. e. To confirm reaction completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

-

Washing: After a negative Kaiser test, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times).

-

Repeat Cycles: Repeat steps 2-4 for the remaining eight arginine residues.

-

Final Deprotection: After the final coupling cycle, perform a final Fmoc deprotection (Step 2).

-

Final Wash and Dry: Wash the peptide-resin with DMF, followed by Dichloromethane (DCM), and dry the resin under vacuum.

-

Cleavage and Deprotection: a. Add the cold cleavage cocktail to the dry resin. b. Incubate with agitation for 2-3 hours at room temperature. c. Filter the resin and collect the filtrate containing the peptide. d. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether. e. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

-

Purification: Dry the crude peptide pellet. Purify using reverse-phase HPLC and characterize by mass spectrometry. Lyophilize the pure fractions to obtain the final this compound peptide powder.

Protocol 2: N-Terminal Labeling of (Arg)9 with FITC

This protocol describes labeling the purified peptide in solution.

Materials:

-

Lyophilized this compound peptide

-

FITC (Fluorescein isothiocyanate, Isomer I)

-

Solvent: Anhydrous DMF or DMSO

-

Buffer: 0.1 M Sodium Bicarbonate buffer, pH 8.5-9.0

-

Purification: RP-HPLC or size-exclusion chromatography (e.g., Sephadex G-25)

Procedure:

-

Peptide Dissolution: Dissolve the (Arg)9 peptide in the sodium bicarbonate buffer to a concentration of 1-2 mg/mL.

-

FITC Solution: In a separate light-protected tube, dissolve FITC in a small amount of DMF or DMSO to create a concentrated stock (e.g., 10 mg/mL).

-

Conjugation Reaction: a. While vortexing the peptide solution, slowly add a 1.5 to 3-fold molar excess of the FITC solution. b. Wrap the reaction tube in aluminum foil to protect it from light. c. Incubate at room temperature with gentle agitation for 4 hours to overnight.

-

Purification: a. Quench the reaction by adding a small amount of an amine-containing buffer (like Tris) or proceed directly to purification. b. Purify the FITC-labeled peptide from unreacted FITC and unlabeled peptide using RP-HPLC. The labeled peptide will be visibly yellow/green and will have a different retention time than the unlabeled peptide.

-

Verification: Confirm successful labeling and purity via mass spectrometry (expecting a mass shift corresponding to the addition of FITC) and analytical HPLC. Lyophilize the pure, labeled peptide.

Protocol 3: Quantitative Cellular Uptake Analysis via Flow Cytometry

This protocol quantifies the internalization of a fluorescently-labeled (Arg)9.

Materials:

-

FITC-(Arg)9

-

Cells of interest (e.g., HeLa, A549) cultured in 6-well plates

-

Complete culture medium and serum-free medium

-

PBS (Phosphate-Buffered Saline)

-

Cell detachment solution (e.g., Trypsin-EDTA)

-

Flow cytometry buffer (e.g., PBS with 1% BSA) and tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates to reach 70-80% confluency on the day of the experiment.

-

Peptide Treatment: a. Wash cells once with PBS. b. Replace the medium with serum-free medium containing the desired concentration of FITC-(Arg)9 (e.g., 1-10 µM). Include an untreated control well. c. For mechanism studies, pre-incubate cells with endocytosis inhibitors or conduct the experiment at 4°C.

-

Incubation: Incubate cells for the desired time (e.g., 1-4 hours) at 37°C.

-

Washing: Remove the peptide solution and wash the cells three times with cold PBS to stop uptake and remove surface-bound peptide.

-

Cell Detachment: Add Trypsin-EDTA to detach the cells. Quench the trypsin with complete medium.

-

Sample Preparation: Transfer the cell suspension to a centrifuge tube. Pellet the cells, wash once with PBS, and resuspend the final pellet in flow cytometry buffer. Transfer to flow cytometry tubes.

-

Data Acquisition: Analyze samples on a flow cytometer. Use the untreated cells to set the baseline fluorescence gate. For each treated sample, record the percentage of FITC-positive cells (uptake efficiency) and the mean fluorescence intensity (MFI) of the positive population.

Protocol 4: Cytotoxicity Assessment via MTT Assay

This protocol determines the effect of this compound on cell viability.[7]

Materials:

-

This compound peptide

-

Cells of interest cultured in a 96-well plate

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Peptide Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Remove the old medium from the cells and add 100 µL of the peptide solutions to the wells. Include wells with medium only (blank) and cells with medium but no peptide (untreated control).

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours) at 37°C.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).

-

Formazan (B1609692) Crystal Formation: Incubate the plate for an additional 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

-

Solubilization: a. Carefully aspirate the medium containing MTT. b. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well. c. Mix gently on an orbital shaker for 15 minutes to completely dissolve the crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: a. Subtract the absorbance of the blank wells from all other readings. b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells: (Abs_treated / Abs_control) * 100. c. Plot the percent viability against peptide concentration to determine the IC50 or LC50 value.

Conclusion

(Arg)9 is a powerful and versatile tool for intracellular delivery, leveraging the cell's own endocytic machinery to transport a wide range of cargo molecules across the plasma membrane. Its efficacy is well-documented, though dependent on experimental conditions and cargo choice. A thorough understanding of its uptake mechanism, combined with robust protocols for its synthesis, conjugation, and evaluation, is critical for its successful application. Researchers must also remain cognizant of the potential artifacts introduced by the TFA counterion and control for them appropriately. With careful experimental design, (Arg)9 will continue to be a valuable asset in basic research, diagnostics, and the development of novel therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Nona-Arginine Facilitates Delivery of Quantum Dots into Cells via Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Efficient entry of cell-penetrating peptide nona-arginine into adherent cells involves a transient increase in intracellular calcium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endocytic Trafficking of Nanoparticles Delivered by Cell-penetrating Peptides Comprised of Nona-arginine and a Penetration Accelerating Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 7. brieflands.com [brieflands.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Cell-Penetrating Peptides (CPPs)

This guide provides a comprehensive overview of cell-penetrating peptides (CPPs), covering their fundamental characteristics, mechanisms of action, and applications in research and drug development. It includes detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key cellular pathways and experimental workflows.

Introduction to Cell-Penetrating Peptides

Cell-penetrating peptides are a class of short peptides, typically comprising 5 to 30 amino acids, renowned for their ability to traverse cellular membranes.[1] This unique characteristic allows them to act as efficient vectors for the intracellular delivery of a wide array of cargo molecules, including small chemical compounds, nucleic acids (DNA and siRNA), proteins, and nanoparticles.[1] The cargo can be associated with the CPPs through either covalent chemical linkages or non-covalent interactions.

The field of CPPs was inaugurated with the discovery of the trans-activating transcriptional activator (TAT) protein from HIV-1, which was observed to enter cells and translocate to the nucleus. This was followed by the identification of Penetratin, a peptide derived from the Drosophila Antennapedia homeodomain.

Classification of Cell-Penetrating Peptides

CPPs are broadly categorized based on their physicochemical properties into three main classes:

-

Cationic CPPs: These peptides are rich in positively charged amino acids such as arginine and lysine. Their positive charge facilitates interaction with the negatively charged cell membrane.

-

Amphipathic CPPs: These peptides possess both hydrophilic and hydrophobic regions, allowing them to interact with the lipid bilayer of the cell membrane.

-

Hydrophobic CPPs: This class of CPPs has a high proportion of nonpolar amino acids, enabling their insertion into the hydrophobic core of the cell membrane.

Mechanisms of Cellular Uptake

The precise mechanisms by which CPPs enter cells are still a subject of active research and can vary depending on the CPP, the cargo, the cell type, and the experimental conditions. However, two primary pathways have been identified: direct penetration and endocytosis.

Direct Penetration

This energy-independent pathway involves the direct translocation of the CPP and its cargo across the plasma membrane. Several models have been proposed to explain this process, including the formation of transient pores, the carpet-like model where CPPs disrupt the membrane, and the formation of inverted micelles.

Endocytosis

This is an energy-dependent process where the cell engulfs the CPP-cargo complex, enclosing it in a vesicle. Several endocytic pathways can be involved:

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes. The uptake of octa-arginine (R8) peptides has been shown to be suppressed by inhibitors of macropinocytosis, suggesting the involvement of this pathway.[2]

-

Clathrin-Mediated Endocytosis: This pathway involves the formation of clathrin-coated pits at the plasma membrane.

-

Caveolae-Mediated Endocytosis: This pathway utilizes small, flask-shaped invaginations of the plasma membrane called caveolae.

It is important to note that for endocytic uptake, the CPP-cargo complex is initially trapped within endosomes. For the cargo to reach its intracellular target, it must escape from these vesicles, a process known as endosomal escape.

Quantitative Analysis of CPP Efficiency

The efficiency of CPP-mediated delivery is a critical parameter for their application. The following tables summarize quantitative data on the cellular uptake and cargo delivery efficiency of some common CPPs.

Table 1: Cellular Uptake Efficiency of Various CPPs in HeLa Cells

| CPP Sequence | Concentration (µM) | Uptake (Relative Fluorescence Units - RFU) | Reference |

| TAT (GRKKRRQRRRPQ) | 10 | High | [3] |

| Penetratin (RQIKIWFQNRRMKWKK) | 10 | High | [3] |

| Transportan (GWTLNSAGYLLGKINLKALAALAKKIL) | 10 | High | [3] |

| Polyarginine (R8) | 10 | Moderate | [3] |

| pVEC (LLIILRRRIRKQAHAHSK) | 10 | High | [3] |

Table 2: Comparative Uptake of CPPs in Different Cell Lines

| CPP | Cell Line | Uptake Efficiency | Reference |

| 22 different CPPs | MDCK, HEK293, HeLa, Cos-7 | Varied significantly, classified into 3 groups based on internalization | [4] |

| FITC-labeled CPP | MCF-7, MDA-MB-231, C6, B16F10 | Penetration had little selectivity, but amount and rate were cell-type dependent | [5] |

| S4(13)-PV | HeLa, CHO | High uptake in both cell lines | [6] |

| Polyarginine (R4, R8, R16) | A549 | Uptake increased with chain length (R16 > R8 > R4) | [7][8] |

Table 3: Cargo Delivery Efficiency of Selected CPPs

| CPP | Cargo | Cell Line | Delivery Efficiency | Reference |

| Penetratin, (Arg)9, Knotted-1 HD | PKC pseudo-substrate | CHO | Knotted-1 HD showed the highest delivery efficiency | [9] |

| Tat, TP10, Penetratin | Fluorescein, dsDNA, Streptavidin, Avidin | HeLa, CHO | Delivery properties are dependent on the cargo used | [10] |

| Octaarginine | Antisense Peptide Nucleic Acid (PNA) | Exhibits cooperative cellular uptake | ||

| C6R8 (Hexanoyl octaarginine) | Alexa Fluor | Ten times higher uptake than R8 |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of CPPs.

CPP Synthesis, Purification, and Characterization

5.1.1. Solid-Phase Peptide Synthesis (SPPS) of TAT (GRKKRRQRRR)

This protocol is based on the Fmoc/tBu strategy.[1]

-

Resin Swelling: Swell Fmoc-Arg(Pbf)-Wang resin in N,N-Dimethylformamide (DMF) for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine (B6355638) in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF and Dichloromethane (DCM).

-

Amino Acid Coupling: Pre-activate the next Fmoc-amino acid with N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in DMF. Add the activated amino acid to the resin and shake for 1-2 hours. Confirm complete coupling with a Kaiser test.

-

Repeat Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

-

Cleavage and Deprotection: After the final amino acid is coupled and deprotected, wash the resin with DCM and dry. Treat the resin with a cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/Triisopropylsilane (TIS)/Water) to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Washing: Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet with cold ether.

-

Drying: Dry the peptide pellet under vacuum.

5.1.2. Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Principle: RP-HPLC separates peptides based on their hydrophobicity.[11][12]

-

Stationary Phase: A non-polar column, typically C18.[12]

-

Mobile Phase: A gradient of increasing concentration of an organic solvent (e.g., acetonitrile) in water, usually containing an ion-pairing agent like TFA.[13]

-

Procedure:

-

Dissolve the crude peptide in the initial mobile phase.

-

Inject the sample onto the equilibrated column.

-

Run a linear gradient of increasing organic solvent to elute the peptides.

-

Monitor the elution profile using UV absorbance at 214 nm and 280 nm.

-

Collect fractions corresponding to the desired peptide peak.

-

Analyze the purity of the collected fractions by analytical RP-HPLC and mass spectrometry.

-

Pool the pure fractions and lyophilize to obtain the purified peptide.

-

5.1.3. Characterization by Mass Spectrometry (MS)

-

Principle: MS is used to determine the molecular weight of the synthesized peptide, confirming its identity and purity.[14][15]

-

Technique: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is commonly used.[14]

-

Procedure:

-

Mix a small amount of the purified peptide with a matrix solution (e.g., α-cyano-4-hydroxycinnamic acid).

-

Spot the mixture onto a MALDI target plate and allow it to dry.

-

Analyze the sample in the MALDI-TOF mass spectrometer to obtain the mass spectrum.

-

Compare the observed molecular weight with the calculated theoretical mass of the peptide.

-

Cellular Uptake Quantification Assays

5.2.1. Fluorescence-Activated Cell Sorting (FACS) and Fluorescence Correlation Spectroscopy (FCS)

This combined approach allows for precise quantification of internalized fluorescently-labeled CPPs.[16][17]

-

Cell Preparation: Seed cells (e.g., HeLa) in appropriate culture vessels and grow to the desired confluency.

-

Incubation: Treat the cells with a known concentration of the fluorescently-labeled CPP for a specific time at 37°C.

-

Washing and Trypsinization: Wash the cells thoroughly with PBS to remove non-internalized CPPs. Trypsinize the cells to detach them and quench any remaining surface-bound fluorescence.

-

FACS Analysis: Analyze the cell suspension using a flow cytometer to quantify the mean fluorescence intensity of the cell population.

-

FCS Analysis (for absolute quantification):

-

Lyse a known number of sorted cells.

-

Measure the fluorescence fluctuations in the cell lysate using an FCS setup.

-

Determine the number of fluorescent molecules in the detection volume and calculate the intracellular concentration.

-

5.2.2. Fluorescence Spectroscopy on Cell Lysates

This method provides a quantitative measure of total cell-associated fluorescence.[18][19]

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with the fluorescently-labeled CPP as described for FACS.

-

Washing: Wash the cells multiple times with PBS.

-

Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., containing a non-ionic detergent).

-

Fluorescence Measurement: Measure the fluorescence intensity of the cell lysate using a microplate reader at the appropriate excitation and emission wavelengths.

-

Normalization: Normalize the fluorescence intensity to the total protein concentration of the lysate, determined by a protein assay (e.g., BCA assay).

5.2.3. Confocal Laser Scanning Microscopy (CLSM)

CLSM provides qualitative and semi-quantitative information on the intracellular localization of CPPs.

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips.

-

Incubation: Incubate the cells with the fluorescently-labeled CPP.

-

Washing and Fixation (Optional): Wash the cells with PBS. For fixed-cell imaging, fix the cells with paraformaldehyde. Note that fixation can sometimes cause artifacts in CPP localization.

-

Staining (Optional): Stain cellular compartments (e.g., nucleus with DAPI, endosomes with specific markers) to study co-localization.

-

Imaging: Acquire z-stack images of the cells using a confocal microscope.

-

Analysis: Analyze the images to determine the subcellular distribution of the CPP.

Endosomal Escape Assay

5.3.1. Galectin-8 (Gal8) Recruitment Assay

This assay visualizes endosomal membrane damage, which is a prerequisite for endosomal escape.[20][21]

-

Cell Line: Use a cell line stably expressing a fluorescently tagged Galectin-8 (e.g., Gal8-GFP).

-

Treatment: Treat the cells with the CPP-cargo complex.

-

Live-Cell Imaging: Acquire time-lapse images of the cells using a fluorescence microscope.

-

Analysis: In healthy cells, Gal8-GFP is diffusely distributed in the cytoplasm. Upon endosomal membrane rupture, Gal8-GFP is recruited to the damaged endosomes, appearing as distinct fluorescent puncta. The number and intensity of these puncta can be quantified to assess the extent of endosomal escape.

Cytotoxicity Assay

5.4.1. MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat the cells with a range of concentrations of the CPP for a specified duration.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of around 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability relative to untreated control cells.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow in CPP research.

Signaling Pathways in CPP Uptake

Caption: Signaling pathway of CPP uptake via macropinocytosis.

Caption: Clathrin-mediated endocytosis pathway for CPP uptake.

Experimental Workflow for CPP Research

Caption: General experimental workflow for CPP research.

Conclusion

Cell-penetrating peptides represent a powerful and versatile platform for intracellular delivery. A thorough understanding of their mechanisms of uptake, coupled with robust and quantitative experimental methodologies, is essential for the successful design and development of novel CPP-based therapeutics and research tools. This guide provides a foundational framework for researchers and professionals entering or working in this exciting field.

References

- 1. benchchem.com [benchchem.com]

- 2. Cellular uptake of arginine-rich peptides: roles for macropinocytosis and actin rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. [Comparison of mechanisms and cellular uptake of cell-penetrating peptide on different cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Surface density of polyarginine influence the size, zeta potential, cellular uptake and tissue distribution of the nanostructured lipid carrier - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of the efficiency of cargo delivery by peptidic and pseudo-peptidic Trojan carriers using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cargo-dependent cytotoxicity and delivery efficacy of cell-penetrating peptides: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. lcms.cz [lcms.cz]

- 14. Study of CPP Mechanisms by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. msvision.com [msvision.com]

- 16. researchgate.net [researchgate.net]

- 17. Precise quantification of cellular uptake of cell-penetrating peptides using fluorescence-activated cell sorting and fluorescence correlation spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. How to evaluate the cellular uptake of CPPs with fluorescence techniques: dissecting methodological pitfalls associated to tryptophan-rich peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. Gal8 Visualization of Endosome Disruption Predicts Carrier-Mediated Biologic Drug Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Illuminating endosomal escape of polymorphic lipid nanoparticles that boost mRNA delivery - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Properties of (Arg)9 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract